molecular formula C9H7BrN2 B1395774 4-Bromo-1-phenyl-1H-imidazole CAS No. 1246555-43-0

4-Bromo-1-phenyl-1H-imidazole

Cat. No. B1395774
M. Wt: 223.07 g/mol
InChI Key: PYCHREPCYDQKIQ-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-imidazole is a heterocyclic compound that contains an imidazole ring . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of substituted imidazoles, such as 4-Bromo-1-phenyl-1H-imidazole, has seen recent advances . These heterocycles are key components to functional molecules used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Thermochemical Properties

  • Vapor Pressure and Enthalpies: 1-(R-phenyl)-1H-imidazoles, including derivatives like 4-Bromo-1-phenyl-1H-imidazole, have been studied for their absolute vapor pressures and standard enthalpies of vaporization. These properties are crucial for practical applications in various industries (Emel’yanenko et al., 2017).

Antimicrobial Applications

  • Potent Antimicrobial Agents: Novel imidazoles, including variants of 4-Bromo-1-phenyl-1H-imidazole, have been synthesized and shown to exhibit antimicrobial activities. This makes them valuable in the development of new antimicrobial drugs (Narwal et al., 2012).

Synthetic Chemistry Applications

  • Arylation Reactions: 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles, potentially including 4-Bromo-1-phenyl-1H-imidazole, can be synthesized through palladium-catalyzed arylation reactions. This process is significant for creating complex molecular structures in medicinal chemistry (Bellina et al., 2007).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion: Imidazole-based molecules, possibly including derivatives of 4-Bromo-1-phenyl-1H-imidazole, are explored for their ability to inhibit corrosion in acidic mediums. This has implications for industrial applications in materials protection (Costa et al., 2021).

Anti-Leishmanial and Anti-Fungal Activities

  • Biological Activities: Compounds derived from 4-Bromo-1-phenyl-1H-imidazole have been tested for their anti-leishmanial, anti-oxidant, and anti-fungal activities, highlighting their potential in therapeutic applications (Hussain et al., 2009).

Applications in Organic Light Emitting Diodes (OLEDs)

  • OLED and Fluorescence Response: Silicon-centered imidazolyl derivatives, which may include 4-Bromo-1-phenyl-1H-imidazole, are promising candidates for OLEDs due to their fluorescent properties. They also exhibit distinct fluorescence responses to Ag(I) ion (Wang et al., 2010).

Anticancer Activities

  • Potential in Cancer Treatment: Some derivatives of 4-Bromo-1-phenyl-1H-imidazole have shown notable anti-cancer activities, making them potential candidates for further exploration in cancer therapeutics (Hussein & Al-lami, 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a key component in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

4-bromo-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHREPCYDQKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-phenyl-1H-imidazole

Synthesis routes and methods

Procedure details

4-Bromo-1H-imidazole (500 mg, 3.4 mmol, 1 eq), phenylboronic acid (830 mg, 6.8 mmol, 2 eq), anhydrous cupric acetate (926 mg, 5.1 mmol), activated 4 Å molecular sieves (2 g) and pyridine (0.3 ml) were combined in dichloromethane (20 ml) and stirred for 2 days in the presence of air. The reaction mass was then filtered through Celite, washed with methanol, and concentrated and purified by silica gel chromatography (eluent 15% ethyl acetate/hexane) to afforded yellowish sticky solid 4-bromo-1-phenyl-1H-imidazole (200 mg, 26%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
926 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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